

initial clinical trial data for Avitinib maleate

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Compound of Interest

Compound Name: Avitinib maleate

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An In-depth Technical Guide to the Initial Clinical Trial Data of **Avitinib Maleate** (AC0010)

Introduction

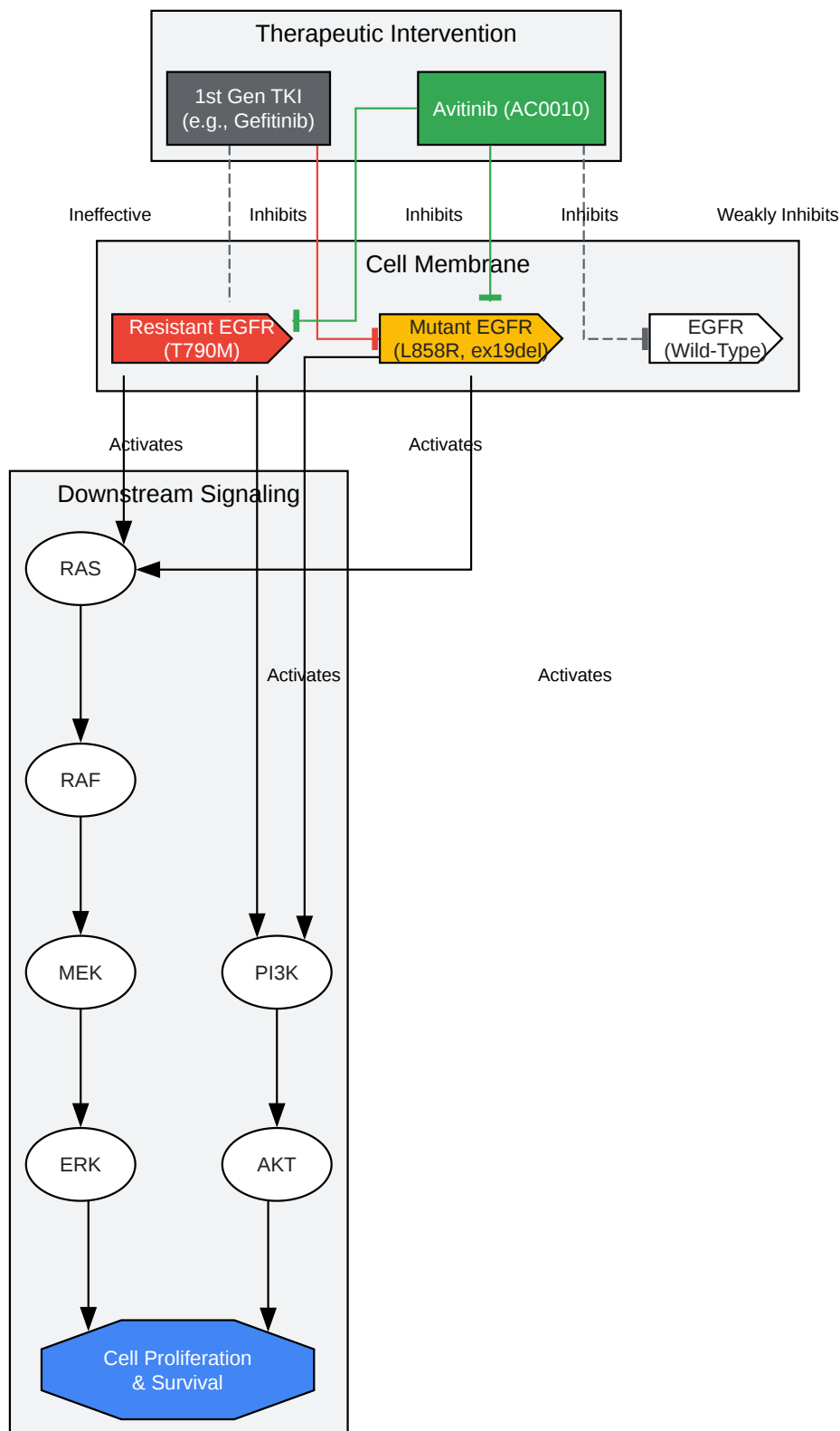
Avitinib maleate (also known as Abivertinib or AC0010) is an orally available, third-generation epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[1][2] It is designed to selectively and irreversibly inhibit mutant forms of EGFR, including the initial activating mutations (e.g., L858R, exon 19 deletions) and the key resistance mutation, T790M, which often emerges after treatment with first-generation EGFR TKIs.[2][3] By sparing wild-type EGFR, Avitinib aims to provide a better safety profile compared to less selective inhibitors.[3] This guide summarizes the initial preclinical and clinical data, experimental protocols, and mechanism of action for researchers, scientists, and drug development professionals.

Mechanism of Action

Avitinib functions as a mutation-selective, irreversible EGFR inhibitor.[4] It forms a covalent bond with the cysteine residue at position 797 (Cys797) within the ATP-binding pocket of the EGFR kinase domain.[3] This action potently inhibits the phosphorylation of EGFR and its downstream signaling pathways, including the Akt and ERK1/2 pathways, which are critical for cancer cell proliferation and survival.[5][6] Preclinical studies have demonstrated its high potency against EGFR with both activating and T790M resistance mutations, while showing significantly less activity against wild-type EGFR, thereby minimizing off-target effects.[3][5]

EGFR Signaling Pathway and Avitinib Inhibition

The diagram below illustrates the EGFR signaling cascade in non-small cell lung cancer (NSCLC) and the mechanism of Avitinib's intervention.



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Avitinib's targeted inhibition of mutant EGFR signaling pathways.

Data Presentation

Table 1: Preclinical Inhibitory Activity of Avitinib

This table summarizes the half-maximal inhibitory concentrations (IC50) from in vitro assays, demonstrating Avitinib's selectivity for mutant EGFR over wild-type (WT).

Target	IC50 (nM)	Selectivity vs. WT EGFR	Reference
EGFR L858R/T790M (Enzymatic)	0.18	~43-fold	[5]
EGFR L858R (Enzymatic)	0.18	~43-fold	[6]
EGFR T790M (Enzymatic)	0.18	~43-fold	[6]
Wild-Type EGFR (Enzymatic)	7.68	-	[5][6]
Mutant EGFR Phosphorylation (NCI-H1975 Cells)	7.3	~115-fold	[5][6]
Mutant EGFR Phosphorylation (NIH/3T3_TC32T8 Cells)	2.8	~298-fold	[5][6]

Table 2: Summary of Phase I Clinical Trial Efficacy (First-in-Human)

Data from the initial dose-escalation study in patients with advanced NSCLC who acquired resistance to a first-generation EGFR TKI.[4]

Parameter	Value	Patient Population / Dose
Overall Response Rate (ORR)	36.5%	All evaluated doses, including T790M-negative patients
Overall Response Rate (ORR)	50.0%	Daily doses of ≥ 350 mg
Median Progression-Free Survival (PFS)	14.0 to 35.6 weeks	Across daily doses from 350 mg to 600 mg
Recommended Phase II Dose (RP2D)	300 mg twice daily	Based on pharmacokinetics, safety, and efficacy

Table 3: Summary of Phase II Clinical Trial Efficacy (Multicenter Study)

Data from the Phase II portion of a multicenter study in 209 response-evaluable Chinese patients with EGFR T790M+ NSCLC, treated at the RP2D.[\[7\]](#)

Parameter	Value	95% Confidence Interval (CI)
Confirmed Objective Response Rate (ORR)	52.2%	45.2 – 59.1%
Disease Control Rate (DCR)	88.0%	82.9 – 92.1%
Median Duration of Response (DoR)	8.5 months	6.1 – 9.2 months
Median Progression-Free Survival (PFS)	7.5 months	6.0 – 8.8 months

Table 4: Common Treatment-Emergent Adverse Events (Phase I)

Summary of the most common adverse events (AEs) of any grade and Grade ≥ 3 AEs from the first-in-human study (n=52).[\[4\]](#)

Adverse Event	Any Grade Frequency	Grade \geq 3 Frequency
Diarrhea	75%	Not Specified
Skin Rash	48%	4%
Alanine Transaminase (ALT) Increased	44%	12%

Experimental Protocols

First-in-Human Phase I Study Protocol

- Study Design: A first-in-human, dose-escalation study using a modified three-plus-three design to determine the maximum tolerated dose (MTD) and recommended Phase II dose (RP2D).[4]
- Patient Population: Patients with advanced or recurrent NSCLC who had acquired resistance to a first-generation EGFR TKI. The dose-expansion phase specifically enrolled patients with the EGFR T790M mutation.[4]
- Treatment Regimen: Patients received escalating daily doses of Avitinib (AC0010) ranging from 50 mg to 600 mg, administered orally in 28-day cycles.[4]
- Primary Endpoints: To determine MTD, RP2D, safety, and pharmacokinetics.[4]
- Secondary Endpoints: To assess the antitumor activity of Avitinib.[4]
- Assessments: Tumor responses were evaluated every 6 weeks. Safety was monitored through adverse events, vital signs, and laboratory tests.[8] Plasma cell-free DNA was sequenced before and after treatment to analyze T790M allele frequency and identify potential resistance mechanisms.[4]

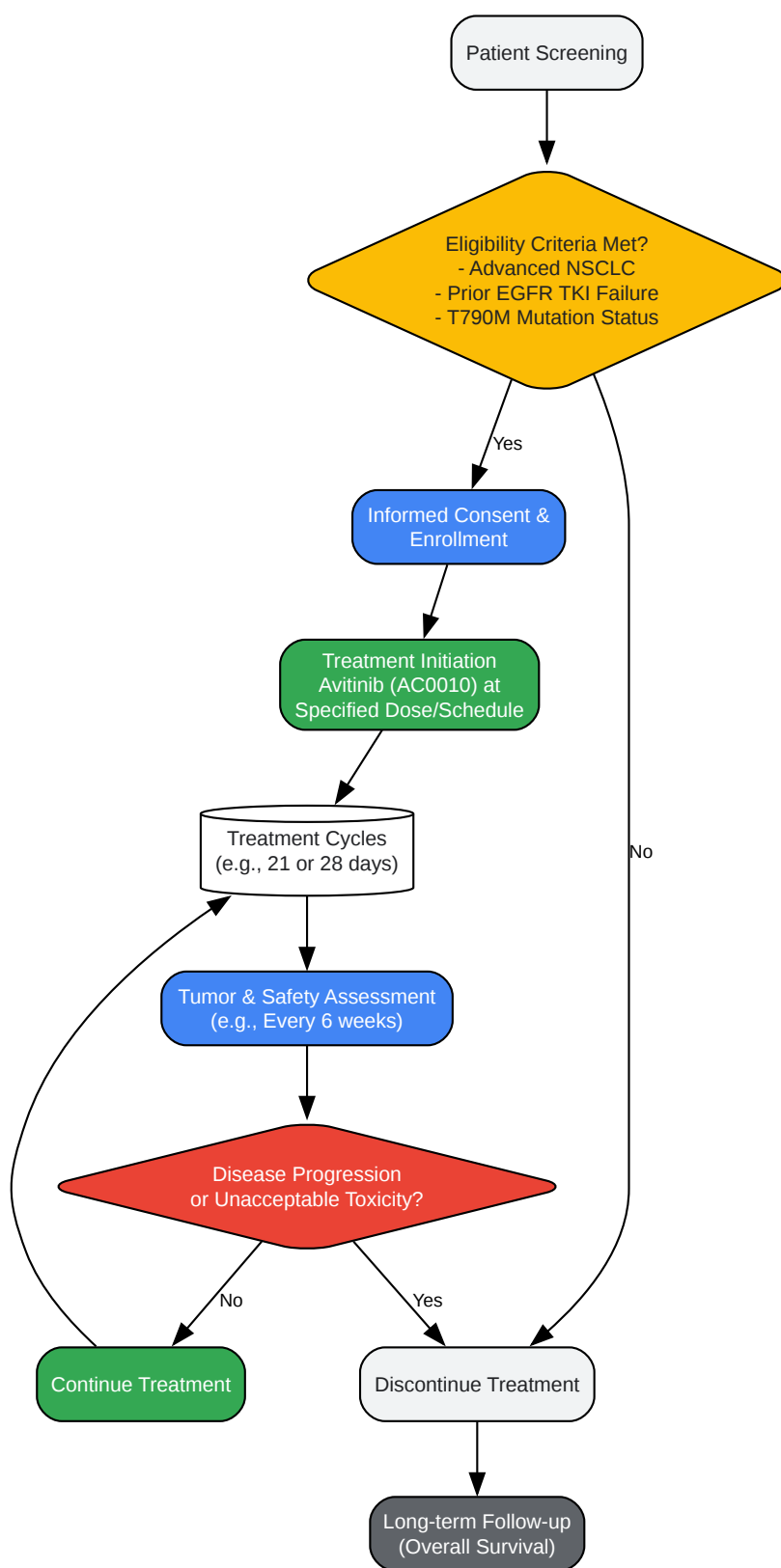
Phase I/II Multicenter Study Protocol

- Study Design: A single-arm, multicenter, open-label clinical trial with a Phase I dose-escalation component followed by a Phase II expansion component.[7][8]

- Patient Population (Phase II): Adult Chinese patients with EGFR T790M-positive NSCLC whose disease had progressed after prior treatment with an EGFR inhibitor.[\[7\]](#)
- Treatment Regimen (Phase II): Patients received the RP2D of Avitinib at 300 mg twice daily, administered orally in continuous 21-day cycles.[\[7\]](#)
- Primary Endpoints:
 - Phase I: Establish the RP2D.[\[7\]](#)
 - Phase II: Objective Response Rate (ORR) as assessed by an Independent Review Committee.[\[7\]](#)[\[8\]](#)
- Secondary Endpoints: Duration of Response (DoR), Progression-Free Survival (PFS), Disease Control Rate (DCR), and Overall Survival (OS).[\[8\]](#)
- Assessments: Efficacy was evaluated based on ORR, DOR, PFS, DCR, and OS. Safety was assessed by monitoring adverse events, vital signs, and clinical laboratory parameters.[\[8\]](#)

Clinical Trial Workflow

The diagram below outlines the typical workflow for the initial Phase I/II clinical trials of Avitinib.



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